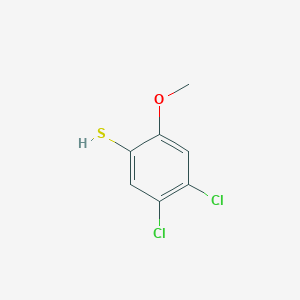

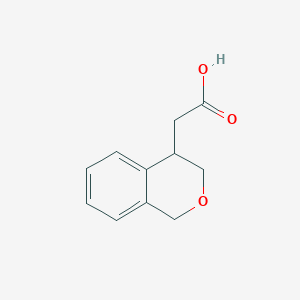

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

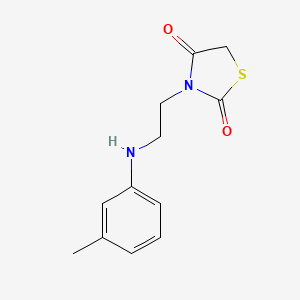

5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole, commonly referred to as DCBP, is a chemical compound with a variety of applications. It is a derivative of benzimidazole, an aromatic heterocyclic compound found in many natural and synthetic compounds. DCBP has been used in a number of scientific research applications, including as an inhibitor of the enzyme tyrosinase and as an antioxidant. It has also been studied for its potential to act as an anti-inflammatory and anti-cancer agent.

科学的研究の応用

Heterocyclic Synthesis and Antimicrobial Agents

Research in heterocyclic chemistry has explored the synthesis of various benzimidazole derivatives, including those with chloro substituents, for potential use as antimicrobial agents. For instance, the synthesis and characterization of substituted pyrimido[1,6-a]-benzimidazoles, which are expected to possess antimicrobial properties, have been reported. These compounds were synthesized by incorporating chloro substituents and other functional groups, showcasing the versatility of benzimidazole derivatives in the development of new antimicrobial compounds (Badawey et al., 1989).

Chemistry and Properties of Benzimidazole Compounds

The chemistry and properties of benzimidazole compounds, particularly those containing pyridine and benzthiazole rings, have been extensively reviewed. These reviews highlight the preparation, properties, and diverse applications of these compounds, including their potential in biological and electrochemical activities. Such studies underline the importance of benzimidazole derivatives in both scientific research and practical applications, demonstrating their wide-ranging utility across different branches of chemistry (Boča et al., 2011).

Construction of Novel Heterocyclic Systems

The versatility of chloro-substituted benzimidazoles extends to the construction of novel heterocyclic systems. For example, the use of 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal as a synthetic intermediate has enabled the synthesis of a wide variety of heterocyclic systems. These systems are linked to furo[3,2-g]chromene (khellin) moieties, demonstrating the potential of chloro-substituted benzimidazoles in the development of compounds with antimicrobial and anticancer activities (Ibrahim et al., 2022).

Spectral and Theoretical Characterization

The spectral and theoretical characterization of dichloro- and dimethyl-substituted benzimidazoles has been conducted to understand their molecular geometry, stability, and electronic properties. These studies provide insights into the electronic structure and reactivity of benzimidazole derivatives, highlighting their potential in various chemical and pharmaceutical applications (Gürbüz et al., 2016).

Luminescent Properties

Benzimidazole derivatives, particularly those substituted with pyridyl groups, have been studied for their luminescent properties. Such studies have revealed interesting photophysical behaviors, including luminescence in the solid state, which could have implications for the development of new materials and sensors (Destefano & Geiger, 2017).

特性

IUPAC Name |

5,6-dichloro-2-(2-chloropyridin-3-yl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl3N3/c13-7-4-9-10(5-8(7)14)18-12(17-9)6-2-1-3-16-11(6)15/h1-5H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPSPHGWFXMOCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C2=NC3=CC(=C(C=C3N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324671 |

Source

|

| Record name | 5,6-dichloro-2-(2-chloropyridin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666472 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole | |

CAS RN |

337920-55-5 |

Source

|

| Record name | 5,6-dichloro-2-(2-chloropyridin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2805516.png)

![6-[4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2805531.png)

![3-(3-Bromophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2805533.png)

![1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2805535.png)

![2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B2805537.png)